molecular formula C19H16N2O3 B1271670 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile CAS No. 94556-80-6

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Cat. No.: B1271670
CAS No.: 94556-80-6
M. Wt: 320.3 g/mol
InChI Key: DEQCWXNKHKLPFP-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is a useful research compound. Its molecular formula is C19H16N2O3 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Molecular Structure

The compound was identified during the synthesis of a related chemical, emphasizing its relevance in organic synthesis and crystallography. Weak intermolecular interactions in its crystal structure have been noted, which could be significant for understanding molecular interactions and material properties (Mi Lian, Tian-an Chen, Yanping Zhu, 2011).

Synthesis Processes

The compound has been studied in the context of acid-promoted heterocyclization of malononitriles. Its synthesis, involving microwave-assisted techniques, demonstrated higher efficiency compared to classical thermal heating methods. This highlights its potential in optimizing chemical synthesis processes (Carla Martins et al., 2009).

Electronic Transport Properties

2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile has been investigated for its electronic transport properties, particularly in the context of molecular switches. The study of its conductivity and the effect of ultraviolet radiation or visible light on its molecular structure is crucial for applications in electronics and materials science (Nasrin Farbodnia et al., 2021).

Synthesis of Schiff Bases

It is involved in the synthesis of Schiff bases, with applications in antimicrobial activities. This underlines its role in developing new compounds with potential biological or pharmaceutical applications (Divyaraj Puthran et al., 2019).

Corrosion Inhibition

Research has shown its derivatives' potential in corrosion inhibition, particularly for mild steel in acidic media. This points to its applicability in material protection and preservation (F. Bentiss et al., 2009).

Safety and Hazards

The compound should be handled with care. In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used .

Properties

IUPAC Name

2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-22-14-7-3-12(4-8-14)17-16(11-20)19(21)24-18(17)13-5-9-15(23-2)10-6-13/h3-10H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQCWXNKHKLPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366303
Record name 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94556-80-6
Record name 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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